4-butanamidopyridine-3-carboxylic acid
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Overview
Description
4-Butanamidopyridine-3-carboxylic acid is a heterocyclic compound that contains both a pyridine ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butanamidopyridine-3-carboxylic acid can be achieved through several methods:
Amidation Reaction: One common method involves the amidation of 4-chloropyridine-3-carboxylic acid with butylamine under suitable conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-cyanopyridine-3-carboxylic acid followed by amidation with butylamine.
Carboxylation of Grignard Reagents: The carboxylation of 4-butanamidopyridine using Grignard reagents followed by acidification can also yield the desired compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Butanamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives .
Scientific Research Applications
4-Butanamidopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and stability
Mechanism of Action
The mechanism of action of 4-butanamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell signaling, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the butanamido group, making it less versatile in certain applications.
4-Aminopyridine-3-carboxylic acid: Contains an amino group instead of a butanamido group, leading to different reactivity and applications.
4-Butylpyridine-3-carboxylic acid: Contains a butyl group instead of a butanamido group, affecting its chemical properties and uses .
Uniqueness
4-Butanamidopyridine-3-carboxylic acid is unique due to its combination of a pyridine ring, a carboxylic acid group, and a butanamido group. This combination provides a unique set of chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1935643-07-4 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.2 |
Purity |
93 |
Origin of Product |
United States |
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